molecular formula C10H17I B2376937 1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane CAS No. 2287280-80-0

1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane

Cat. No. B2376937
CAS RN: 2287280-80-0
M. Wt: 264.15
InChI Key: VBHHGKQZXKKGRC-UHFFFAOYSA-N
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Description

1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane is a chemical compound with the CAS Number: 136399-10-5 . It has a molecular weight of 208.04 . This compound is a derivative of bicyclo[1.1.1]pentane, which is an organic compound and the simplest member of the bicyclic bridged compounds family .


Synthesis Analysis

The synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes (BCPs) has been achieved through a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction . This involves radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals . Cross-coupling with a corresponding Breslow intermediate radical then forms a disubstituted BCP ketone .


Molecular Structure Analysis

The molecular structure of 1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane is represented by the Inchi Code: 1S/C6H9I/c1-5-2-6(7,3-5)4-5/h2-4H2,1H3 .

Future Directions

Bicyclo[1.1.1]pentane derivatives have been extensively investigated over the past three decades in various fields such as materials science, molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . They have also emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The future directions of this compound could involve further exploration in these areas.

properties

IUPAC Name

1-iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17I/c1-8(2)3-4-9-5-10(11,6-9)7-9/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHHGKQZXKKGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC12CC(C1)(C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane

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